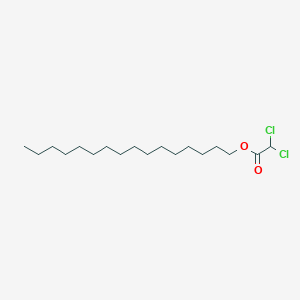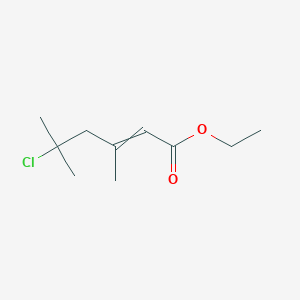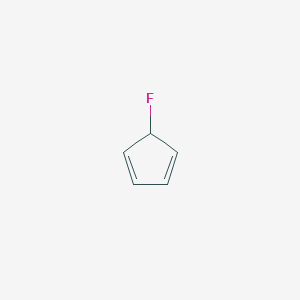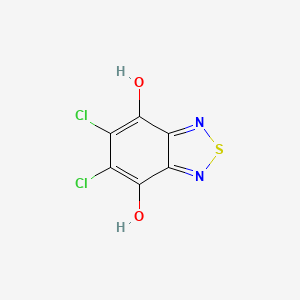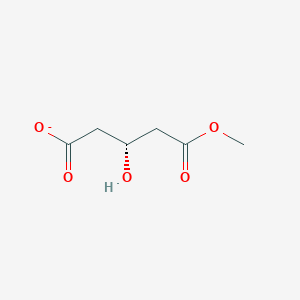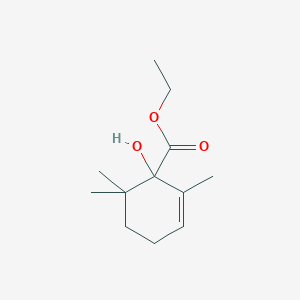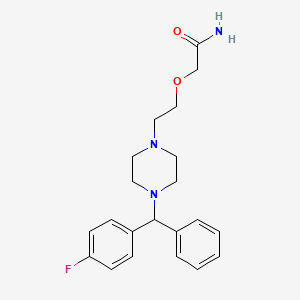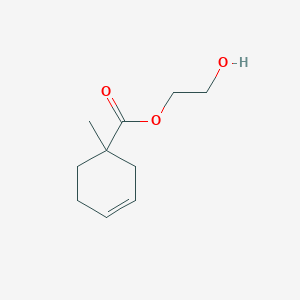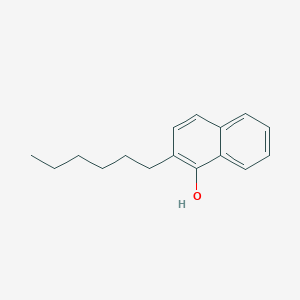
2-Hexylnaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylnaphthalen-1-OL is an organic compound belonging to the class of alcohols It consists of a naphthalene ring substituted with a hexyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexylnaphthalen-1-OL can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides in the presence of a strong base, followed by hydroxylation of the resulting product. Another method includes the Grignard reaction, where a Grignard reagent (hexylmagnesium bromide) reacts with naphthaldehyde to form the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation and hydroxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexylnaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexyl naphthaldehyde or hexyl naphthone.
Reduction: Formation of hexyl naphthalene.
Substitution: Formation of hexyl naphthyl halides or amines.
Applications De Recherche Scientifique
2-Hexylnaphthalen-1-OL has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hexylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-OL: Similar structure but lacks the hexyl group.
2-Naphthol: Another naphthalene derivative with a hydroxyl group at the 2-position.
Uniqueness
2-Hexylnaphthalen-1-OL is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
87323-58-8 |
|---|---|
Formule moléculaire |
C16H20O |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-hexylnaphthalen-1-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)17/h6-8,10-12,17H,2-5,9H2,1H3 |
Clé InChI |
WDQJOZMFBREMOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


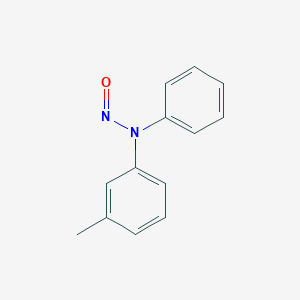
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

![2,3-Dimethyl-5,6-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418281.png)
